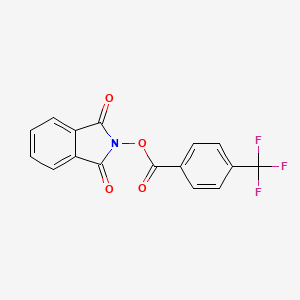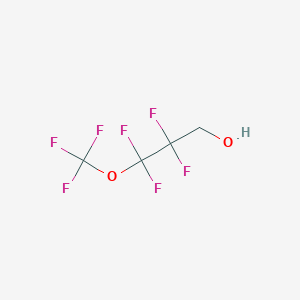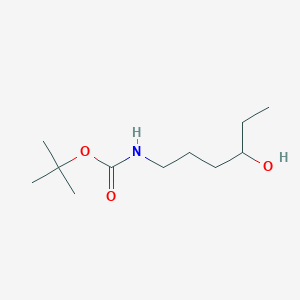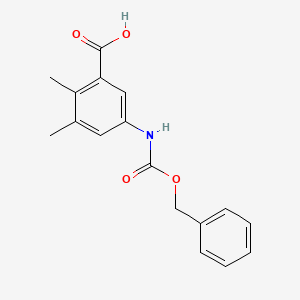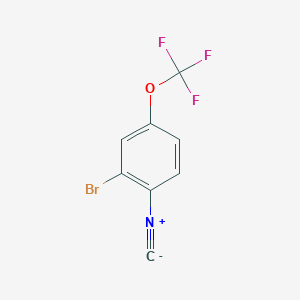
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4BrF3NO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, isocyano, and trifluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of trifluoromethoxybenzene. The trifluoromethoxybenzene is dissolved in liquid bromine with iron as a catalyst and heated to 100°C for 16 hours. The reaction mixture is then washed with hydrochloric acid, sodium bisulfite solution, and saturated sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LIDA) for generating reactive intermediates, and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aromatic compound with a carbon-carbon bond formed between the benzene ring and the coupling partner .
科学研究应用
作用机制
The mechanism of action of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is not well-documented. its reactivity is primarily due to the presence of the bromine, isocyano, and trifluoromethoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound .
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the isocyano group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with the bromine and trifluoromethoxy groups in different positions.
Uniqueness
The combination of bromine, isocyano, and trifluoromethoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
属性
分子式 |
C8H3BrF3NO |
|---|---|
分子量 |
266.01 g/mol |
IUPAC 名称 |
2-bromo-1-isocyano-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H |
InChI 键 |
KOBXJTRBVQTFLN-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1=C(C=C(C=C1)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


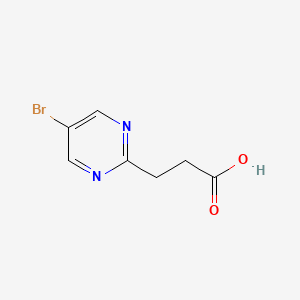
![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
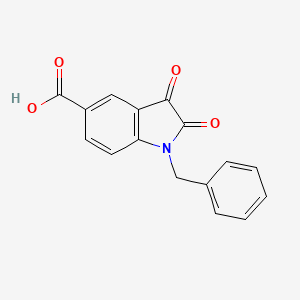
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
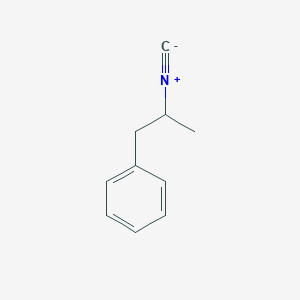
![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
